molecular formula C11H12N2OS2 B8039759 N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide

N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B8039759
M. Wt: 252.4 g/mol
InChI Key: UJBITEWZLDBHCK-UHFFFAOYSA-N
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Description

N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and an acetamide group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where 6-chlorobenzothiazole is reacted with ethanethiol in the presence of a base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the amino group on the benzothiazole ring with acetic anhydride or acetyl chloride under mild conditions to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide group to form the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, due to the electron-donating effect of the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or acylated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential antimicrobial and anticancer properties. The benzothiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of diseases.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable benzothiazole core and modifiable functional groups.

Mechanism of Action

The mechanism of action of N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the ethylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(6-ethylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBITEWZLDBHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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